molecular formula C7H9ClN2O3 B6188016 3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride CAS No. 2639412-02-3

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride

Cat. No.: B6188016
CAS No.: 2639412-02-3
M. Wt: 204.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine-2-carboxylic acid.

    Amination Reaction: The carboxylic acid group is first protected, and then an amination reaction is carried out to introduce the amino group at the 3-position of the pyridine ring.

    Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 3-amino-4-hydroxypyridine-2-carboxylic acid.

    Reduction: 3-amino-4-methoxypyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-methoxypyridine-4-carboxylic acid
  • 3-amino-4-hydroxypyridine-2-carboxylic acid
  • 3-amino-4-methoxypyridine-2-methanol

Uniqueness

3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-methoxypyridine-2-carboxylic acid hydrochloride involves the conversion of 4-methoxypyridine-2-carboxylic acid to the target compound through a series of reactions.", "Starting Materials": [ "4-methoxypyridine-2-carboxylic acid", "Thionyl chloride", "Ammonia", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "4-methoxypyridine-2-carboxylic acid is first reacted with thionyl chloride in ethanol to form 4-methoxypyridine-2-carboxylic acid chloride.", "The resulting acid chloride is then reacted with ammonia in ethanol to form 4-methoxypyridine-2-carboxamide.", "The carboxamide is then hydrolyzed with sodium hydroxide in water to form 3-amino-4-methoxypyridine-2-carboxylic acid.", "Finally, the carboxylic acid is converted to its hydrochloride salt by reacting it with hydrochloric acid in ethanol." ] }

CAS No.

2639412-02-3

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.